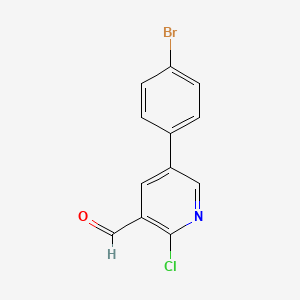

5-(4-Bromophenyl)-2-chloropyridine-3-carboxaldehyde

Description

5-(4-Bromophenyl)-2-chloropyridine-3-carboxaldehyde (CAS: 1119449-39-6) is a heterocyclic aldehyde featuring a pyridine core substituted with a 4-bromophenyl group at position 5, a chlorine atom at position 2, and a carboxaldehyde moiety at position 3. It is commercially available with a purity of 95% (Combi-Blocks, Catalog #QH-9612). This compound is primarily utilized in organic synthesis as a versatile electrophilic building block due to its reactive aldehyde group, which facilitates condensation and cross-coupling reactions.

Properties

IUPAC Name |

5-(4-bromophenyl)-2-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClNO/c13-11-3-1-8(2-4-11)9-5-10(7-16)12(14)15-6-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLSOUWWZPSWCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(N=C2)Cl)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746321 | |

| Record name | 5-(4-Bromophenyl)-2-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119449-39-6 | |

| Record name | 5-(4-Bromophenyl)-2-chloro-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Bromophenyl)-2-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1119449-39-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Halogen–Magnesium Exchange and Formylation

A prominent approach utilizes selective halogen–magnesium exchange on halogenated pyridine derivatives, followed by electrophilic quenching with an aldehyde source such as N,N-dimethylformamide (DMF).

- Starting Material: 2-chloro-4,5-dibromopyridine or related halogenated pyridines.

- Reagents:

- Grignard reagents such as isopropyl magnesium bromide (i-PrMgBr), methyl magnesium chloride (MeMgCl), or isopropyl magnesium chloride (i-PrMgCl).

- DMF as the formylation electrophile.

-

- Halogen–magnesium exchange is performed at low temperatures (10-15 °C) to selectively metalate the 5-position of the pyridine ring.

- The reaction mixture is then treated with DMF diluted in tetrahydrofuran (THF) to introduce the formyl group at the 3-position.

- The reaction is maintained at controlled temperatures (10-15 °C) for about 30 minutes to ensure selective formylation.

- Work-up involves quenching in ice water, extraction with ethyl acetate, washing, drying, and distillation under reduced pressure to isolate the crude aldehyde product.

Yields and Purification:

Purification typically involves recrystallization from a petroleum ether/ethyl acetate mixture (6:1 w/w) with stirring at room temperature for 1 hour, followed by filtration and drying. This step enhances purity and yield.

| Step | Conditions | Notes |

|---|---|---|

| Halogen–magnesium exchange | 10-15 °C, ice bath | Selective metalation at 5-position |

| Formylation with DMF | DMF diluted in THF, 10-15 °C, 30 min | Prevents violent reaction, ensures selectivity |

| Work-up | Ice water quench, ethyl acetate extraction | Multiple washes improve yield |

| Purification | Petroleum ether/ethyl acetate (6:1), 20-25 °C, 1 h | Crystallization and filtration |

Alternative Approaches and Related Syntheses

Sandmeyer Reaction:

Some synthetic routes employ Sandmeyer-type halogenation to introduce halogens on the pyridine ring before further functionalization. For example, 5-iodopyridine derivatives can be synthesized and then selectively metalated for subsequent formylation.Use of Trihalogenated Pyridines:

Trihalogenated 2-chloropyridines such as 2-chloro-4,5-dibromopyridine serve as strategic intermediates allowing regioselective functionalization at the 5-position, facilitating the introduction of the 4-bromophenyl group via Suzuki coupling or similar cross-coupling methods.Cross-Coupling Reactions:

The 5-position halogen can be replaced with a 4-bromophenyl group using palladium-catalyzed Suzuki coupling, enabling the construction of the desired biaryl system before or after formylation.

Analytical Characterization Supporting Preparation

- The synthesized compounds are characterized by spectroscopic techniques including:

- NMR Spectroscopy: ^1H, ^13C NMR to confirm the aldehyde and aromatic proton environments.

- Mass Spectrometry (ESI-MS): To confirm molecular weight and purity.

- UV-Vis and IR Spectroscopy: To assess functional groups and conjugation.

Summary Table of Key Preparation Parameters

Research Findings and Optimization Notes

- Regioselectivity: Achieving selective metalation at the 5-position of 2-chloropyridines is critical. Using appropriate halogenated precursors and carefully controlled temperatures improves selectivity.

- Yield Optimization: Extraction of aqueous phases with ethyl acetate and multiple washing steps significantly enhance yield and purity.

- Side Reactions: Side-product formation during cyclization and metalation steps can reduce yields; recycling strategies and careful reaction condition optimization help mitigate these issues.

- Scalability: The described methods are amenable to scale-up with attention to temperature control and purification protocols.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2-chloropyridine-3-carboxaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyridine derivatives, including 5-(4-Bromophenyl)-2-chloropyridine-3-carboxaldehyde. The compound's structure allows it to interact effectively with bacterial cells, making it a candidate for developing new antibiotics.

Key Findings:

- Research indicates that pyridine derivatives exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen atoms enhances their efficacy by increasing lipophilicity and facilitating cell membrane penetration .

- A study demonstrated that specific derivatives of pyridine could serve as substitutes for traditional antibiotics, particularly in combating drug-resistant bacteria .

Antiviral Applications

The ongoing search for effective antiviral agents has led to the exploration of compounds like this compound. Its potential against viral infections has been a focal point in recent research.

Case Studies:

- A study reported that certain pyridine derivatives significantly reduced viral RNA loads in infected models, suggesting their potential as antiviral agents against pathogens such as SARS-CoV-2 .

- The structural optimization of similar compounds has shown promise in inhibiting viral replication, indicating that modifications to the pyridine structure can enhance antiviral activity .

Synthetic Methodologies

The synthesis of this compound is notable for its versatility in creating various derivatives with tailored biological activities.

Synthesis Techniques:

- The compound can be synthesized through multiple pathways, including microwave-assisted reactions and conventional heating methods. These techniques allow for the efficient production of various substituted pyridines .

- Recent advancements in regioselective functionalization strategies have expanded the scope of pyridine derivatives that can be synthesized from readily available starting materials .

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-2-chloropyridine-3-carboxaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to analogues sharing the 4-bromophenyl motif but differing in core structures and substituents. Key examples include:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Core Diversity : The pyridine core in the target compound contrasts with acrylaldehyde (HE-9390), pyrazole (HB-3599), triazole-thione (19a), and oxadiazole (IIIa) derivatives.

- Substituent Effects : The trifluoromethyl group in HB-3599 increases lipophilicity, whereas morpholinylmethyl in 19a improves solubility.

Key Observations:

- Anti-inflammatory Efficacy : Oxadiazole derivatives (IIIa, IIIb) exhibit activity comparable to indomethacin.

- Toxicity : The lower SI values of IIIa and IIIb (0.75–0.83 vs. indomethacin’s 2.67) suggest improved safety profiles.

Key Observations:

Biological Activity

5-(4-Bromophenyl)-2-chloropyridine-3-carboxaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide an overview of its biological activity, including antimicrobial efficacy, anticancer properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromophenyl group and a chlorocarboxaldehyde moiety. The presence of halogen atoms (bromine and chlorine) is significant as they often enhance biological activity through increased lipophilicity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound.

- Mechanism of Action : The mechanism typically involves disruption of bacterial cell membranes and inhibition of vital enzymatic processes. For instance, it has been noted that the presence of halogens can contribute to increased membrane permeability, leading to cell lysis .

- Efficacy : In a comparative study, compounds similar to this compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 30 to 45 µg/mL against various pathogens, indicating moderate antibacterial activity .

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 40 | 80 |

| Candida albicans | 25 | 50 |

These results suggest that the compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

Anticancer Activity

The anticancer potential of pyridine derivatives has been extensively studied, with promising results for compounds similar to this compound.

- Cell Lines Tested : Studies have evaluated cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound showed significant cytotoxicity at concentrations as low as 10 µM .

- Mechanisms : The proposed mechanisms include induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation by interfering with cell cycle progression .

Case Studies

- Study on Antimicrobial Efficacy : A study focused on the synthesis and evaluation of various pyridine derivatives found that those with similar structures to this compound exhibited enhanced antimicrobial activity against resistant strains of bacteria .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of halogenated pyridine derivatives on MCF-7 cells, demonstrating that modifications in substituents significantly influenced their effectiveness. The study concluded that compounds with bromine substituents had superior anticancer activity compared to their chlorine counterparts .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-Bromophenyl)-2-chloropyridine-3-carboxaldehyde, and how are intermediates characterized?

- Answer : A typical synthesis involves multi-step reactions, such as:

- Step 1 : Suzuki-Miyaura cross-coupling to introduce the 4-bromophenyl group to the pyridine core. Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are often used .

- Step 2 : Chlorination at the 2-position using reagents like POCl₃ or SOCl₂ under reflux conditions .

- Step 3 : Formylation at the 3-position via Vilsmeier-Haack reaction (using DMF and POCl₃) to introduce the aldehyde group .

- Characterization : Intermediates are verified using NMR (¹H/¹³C for structural elucidation), HPLC (purity >95%), and mass spectrometry (exact mass confirmation) .

Q. How can researchers optimize reaction yields for introducing the aldehyde functional group in this compound?

- Answer : Key factors include:

- Temperature control : Maintaining 0–5°C during formylation to avoid side reactions.

- Solvent selection : Use anhydrous dichloroethane or DCM to stabilize reactive intermediates.

- Stoichiometry : Excess DMF (1.5–2 eq) ensures complete conversion. Post-reaction quenching with ice-water minimizes decomposition .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic pathways for analogous bromo-chloropyridine derivatives?

- Answer : Contradictions often arise from divergent reagent choices (e.g., POCl₃ vs. SOCl₂ for chlorination). To address this:

- Comparative studies : Run parallel reactions with both reagents, monitoring via TLC and GC-MS to identify byproducts.

- Mechanistic analysis : Use DFT calculations to model reaction pathways and identify energetically favorable conditions .

- Case study : reports 75% yield with POCl₃, while achieves 82% with SOCl₂; the latter’s higher acidity may reduce hydrolysis side reactions .

Q. How can crystallographic data enhance the understanding of this compound’s reactivity?

- Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

- Bond angles : Distortions in the pyridine ring due to electron-withdrawing substituents (Br, Cl), influencing nucleophilic attack sites.

- Packing interactions : Halogen bonding between Br and adjacent molecules may stabilize intermediates during synthesis.

- Application : ’s SCXRD data for a related compound shows how bromophenyl groups adopt a planar conformation, aiding in predicting reactivity .

Q. What methodologies are recommended for evaluating the bioactivity of this compound in drug discovery?

- Answer :

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to measure cytotoxicity.

- Enzyme inhibition : Screen for kinase or protease inhibition via fluorescence-based assays.

- SAR studies : Modify the aldehyde group to amides or hydrazones (see ’s analogs) to correlate structure with activity .

- ADMET profiling : Use computational tools (e.g., SwissADME) to predict pharmacokinetics and toxicity .

Methodological Challenges & Solutions

Q. How can researchers address low reproducibility in cross-coupling reactions involving bromophenyl groups?

- Answer : Common issues include catalyst deactivation or aryl boronic acid impurities. Solutions:

- Catalyst optimization : Use PdCl₂(dppf) with rigorous degassing to prevent oxidation.

- Purification : Pre-treat boronic acids via recrystallization or column chromatography.

- Monitoring : Use ¹⁹F NMR (if fluorinated analogs exist) to track reaction progress in real time .

Q. What advanced techniques validate the electronic effects of substituents on the pyridine ring?

- Answer :

- Spectroscopic methods : UV-Vis spectroscopy to study charge-transfer transitions influenced by Br/Cl substituents.

- Electrochemical analysis : Cyclic voltammetry (CV) measures redox potentials, revealing electron-withdrawing effects .

- Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) correlate with experimental reactivity data .

Data Interpretation & Reporting

Q. How should researchers document conflicting spectral data for this compound?

- Answer :

- Detailed metadata : Report solvent, temperature, and instrument parameters (e.g., NMR field strength).

- Peak assignment : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially for aromatic protons.

- Repository submission : Deposit raw data in public databases (e.g., PubChem) for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.